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Compound of Interest

Compound Name: Chroman-8-ylamine hydrochloride
CAS No.: 1797795-89-1
Cat. No.: B1458204
Get Quote
. J

Scaffold Utility, Synthesis, and Medicinal Chemistry
Applications[1]

CAS: 1797795-89-1 Formula: C

H
NO

HCI Molecular Weight: 185.65 g/mol

Executive Summary: The Privileged Scaffold

Chroman-8-ylamine hydrochloride (8-aminochroman HCI) represents a "privileged structure"
in medicinal chemistry—a molecular framework capable of providing ligands for diverse
biological targets. Unlike its more common 3-amino or 6-amino isomers, the 8-amino variant
offers a unique vector for substitution, positioning nitrogen-linked pharmacophores in a specific
spatial orientation relative to the oxygenated bicycle.
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This guide details the physicochemical profile, synthetic pathways, and therapeutic utility of this
scaffold, specifically focusing on its role as a bioisostere for 8-aminotetralins and its application
in GPCR and kinase inhibitor design.

Chemical & Physical Profile

The hydrochloride salt enhances the stability and water solubility of the otherwise oxidation-
prone free amine.

Property Specification
IUPAC Name 3,4-dihydro-2H-chromen-8-amine hydrochloride
Appearance White to pale beige crystalline solid

Soluble in water, DMSO, Methanol; Sparingly

Solubility ]
soluble in DCM
Melting Point >200 °C (Decomposes)
Acidity (pKa) ~4.5 (Conjugate acid of aniline derivative)
Hygroscopicity Moderate (Store under desiccant)
. Stable as HCI salt; Free base oxidizes in air to
Stability

dark quinoid species

Synthetic Pathways[3][4][5][6][7]

The synthesis of Chroman-8-ylamine HCI typically proceeds via the reduction of a nitro-
precursor. Below is a robust, field-proven laboratory protocol adapted for high purity.

Core Synthetic Logic

The strategy relies on the regioselective nitration of the chroman core. While the oxygen atom
at position 1 directs electrophilic aromatic substitution primarily to the 6-position (para),
blocking strategies or specific conditions can favor the 8-position (ortho), or more commonly,
the 8-nitro derivative is separated from a mixture.

Experimental Protocol: Reduction & Salt Formation
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Prerequisite: 8-Nitrochroman (commercially available or synthesized via nitration of chroman).

[1]

Step 1: Catalytic Hydrogenation (Nitro Reduction)

Setup: Charge a high-pressure hydrogenation vessel with 8-nitrochroman (1.0 eq) dissolved
in Methanol (10 mL/g).

Catalyst: Add 10% Pd/C (5 wt% loading). Note: Handle Pd/C under inert atmosphere to
prevent ignition.

Reaction: Purge with N

(3x), then H
(3x). Pressurize to 40 psi H
and stir vigorously at RT for 4—6 hours.

Monitoring: Monitor via TLC (System: Hexane/EtOAc 2:1). The yellow nitro spot will
disappear, replaced by a lower Rf fluorescent amine spot.

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with
MeOH. Concentrate the filtrate in vacuo to yield the crude 8-aminochroman free base as a
viscous oil. Caution: The free base is air-sensitive.

Step 2: Hydrochloride Salt Formation (CAS 1797795-89-1)

Dissolution: Dissolve the crude oil in a minimum volume of anhydrous Diethyl Ether or
Dichloromethane (DCM).

 Acidification: Cool the solution to 0°C. Dropwise add 4M HCI in Dioxane (1.2 eq) under N

atmosphere.

» Precipitation: A white precipitate will form immediately. Stir for 30 minutes at 0°C to ensure

complete salt formation.
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« |solation: Filter the solid under a blanket of nitrogen. Wash the cake with cold ether (2x) to
remove non-basic impurities.

e Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 12 hours.

Medicinal Chemistry Applications

The 8-aminochroman moiety acts as a critical pharmacophore in several therapeutic areas. Its
structural rigidity reduces the entropic penalty of binding compared to open-chain aniline
analogs.

A. GPCR Ligands (Serotonin & Dopamine)

The 8-aminochroman scaffold is a bioisostere of 8-aminotetralin (e.g., 8-OH-DPAT), a classic 5-
HT

agonist.[1]

e Mechanism: The basic nitrogen mimics the protonated amine of serotonin, interacting with
the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

» Selectivity: The chroman oxygen accepts hydrogen bonds, often altering selectivity profiles
between 5-HT

and D
receptors compared to the tetralin analogs.

B. Kinase Inhibitors (p38 MAPK)

Derivatives of 8-aminochroman, specifically ureas derived from the amine, have been identified
as inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1]

e Binding Mode: The urea linker acts as a hydrogen bond donor/acceptor pair to the kinase
hinge region (Met109), while the chroman ring occupies the hydrophobic pocket, providing
steric complementarity.

C. Integrin Antagonists
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Recent patent literature (US 11,224,600) identifies 8-aminochroman derivatives as
intermediates in the synthesis of

integrin inhibitors, used for treating inflammatory bowel disease (IBD).[1]

Visualization: Scaffold Versatility
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Figure 1: Functional mapping of the Chroman-8-ylamine scaffold in modern drug discovery.[1]

Handling & Stability

o Storage: Store at 2—8°C. The hydrochloride salt is hygroscopic; keep tightly sealed.
o Safety: Irritant.[2] Wear standard PPE (gloves, goggles).[3] Avoid inhalation of dust.[3]

» Incompatibility: Strong oxidizing agents. The free base is incompatible with acid chlorides
(unless acylation is intended) and will oxidize if left in solution without antioxidants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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